3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.9g/mol. The purity is usually 95%.
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Biological Activity
3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the sulfonyl group and the methoxyethyl substituent are significant in modulating its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit notable antibacterial properties. For instance, a related study indicated that compounds with similar sulfonyl groups showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | Salmonella typhi | Moderate |
This compound | Bacillus subtilis | Strong |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A study highlighted that derivatives with similar structures exhibited significant antiproliferative effects against human cancer cell lines. Specifically, the compound was effective in inhibiting cell growth and inducing apoptosis in cancer cells .
Case Study : In a comparative analysis, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The compound displayed strong inhibitory activity against AChE with an IC50 value comparable to known inhibitors .
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Acetylcholinesterase (AChE) | Strong Inhibitor | Comparable to standard drugs |
Urease | Significant Inhibition | Specific IC50 values not disclosed |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : Likely involves disruption of bacterial metabolism and cell wall integrity.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : Competitive inhibition at active sites of target enzymes leading to decreased substrate conversion.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-11-10-24-18(21)17(28(25,26)13-8-6-12(20)7-9-13)16-19(24)23-15-5-3-2-4-14(15)22-16/h2-9H,10-11,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWNIDXTYCYYGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.